3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound characterized by its multiple methoxy groups and a benzamide moiety linked to a phenyl-oxazol structure
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit their targets effectively . For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
The TMP group, which is a part of the 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown to have significant effects on various types of cells . It has been reported to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways . The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core. This core is then functionalized with the appropriate amide and oxazolyl groups. Key reaction conditions include the use of strong bases or acids to facilitate the formation of the amide bond and the oxazolyl ring.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The nitro group in the oxazolyl ring can be reduced to an amine.
Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of trimethoxybenzene derivatives with hydroxyl groups.
Reduction: : Formation of oxazolyl-amine derivatives.
Substitution: : Formation of benzamide derivatives with various substituents.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has shown potential as a pharmacophore, exhibiting bioactivity effects such as anti-cancer properties by inhibiting tubulin.
Medicine
The compound's anti-tubulin activity makes it a candidate for developing anti-cancer drugs. Its ability to lock aryl rings into a cis conformation helps stabilize the active form, enhancing its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical, electrochemical, and nonlinear optical properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenyl (TMP) derivatives: : These compounds share the TMP group and exhibit similar bioactivity effects.
Oxazolyl-amine derivatives: : Compounds with similar oxazolyl and amine groups, often used in medicinal chemistry.
Uniqueness
3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to lock aryl rings into a cis conformation enhances its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-17-9-14(10-18(25-2)19(17)26-3)20(23)21-12-15-11-16(27-22-15)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNVPMPXJIVNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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